![molecular formula C10H7N5O2S B2798071 5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile CAS No. 134312-09-7](/img/structure/B2798071.png)
5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile
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Overview
Description
“5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile” is a chemical compound . Unfortunately, there’s limited information available about this specific compound.
Synthesis Analysis
The synthesis of nitro compounds, which includes “5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile”, can be achieved in several ways. One method involves the direct substitution of hydrocarbons with nitric acid . Another method is through displacement reactions with nitrite ions . Nitro compounds can also be prepared by the oxidation of primary amines .Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole and its derivatives are a prominent class of heterocyclic compounds that have been extensively explored for their medicinal properties. Thiazolidine, a core structural motif related to thiazoles, exhibits a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. The versatility of thiazole chemistry allows for the synthesis of compounds with significant therapeutic potential. Researchers are continuously exploring novel synthetic approaches to enhance the selectivity, purity, product yield, and pharmacokinetic properties of thiazole derivatives, aiming to develop new drug candidates with improved efficacy and safety profiles (Sahiba et al., 2020).
Nitroaromatic Compounds in Sensing and Material Science
Nitroaromatic compounds, characterized by the presence of a nitro group attached to an aromatic ring, have been explored for various scientific applications, including the development of sensors and materials for detecting explosive substances. The introduction of nitro groups into organic frameworks enhances the electron-accepting capability of the molecule, making nitroaromatic compounds effective in the sensing of explosives by facilitating charge transfer processes. This property is utilized in designing luminescent sensors for nitroaromatic and nitramine explosives, demonstrating the critical role of nitroaromatic compounds in developing smart materials for security and forensic applications (Paria et al., 2022).
Mechanism of Action
Target of Action
A related compound, 5-amino-2-nitrobenzoate, is known to interact withγ-glutamyl transpeptidase (GGT) . GGT is an enzyme that plays a crucial role in the metabolism of glutathione and other amino acids.
Mode of Action
The related compound 5-amino-2-nitrobenzoate is known to be involved in a reaction with l-γ-glutamyl-glycylglycine, where the amount of 5‑amino‑2‑nitrobenzoate liberated is proportional to the ggt activity in the sample .
Result of Action
A related compound, 5-amino-2-nitrobenzoic acid, is known to be used in the preparation of polymer-bound diazonium salts and as an insulin receptor tyrosine kinase activator .
properties
IUPAC Name |
5-amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2S/c11-5-8-9(12)18-10(14-8)13-6-1-3-7(4-2-6)15(16)17/h1-4H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZFHIVAXRJZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=C(S2)N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(4-nitroanilino)-1,3-thiazole-4-carbonitrile |
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